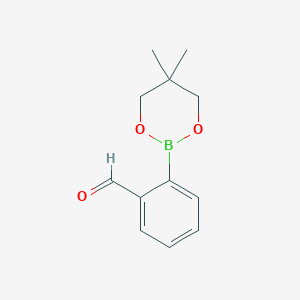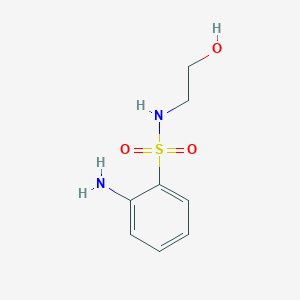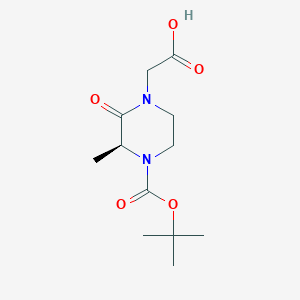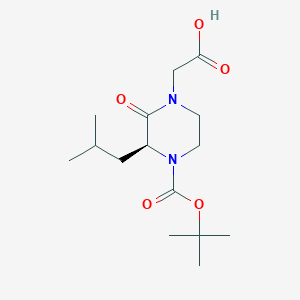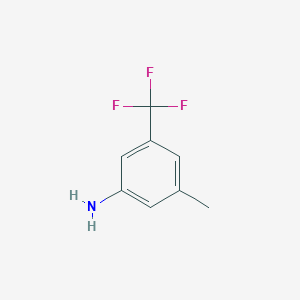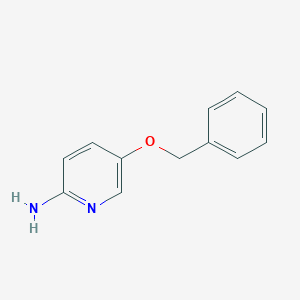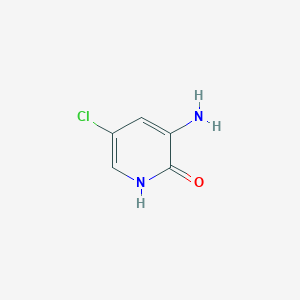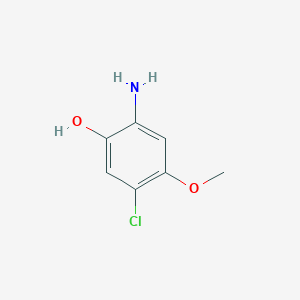
Indophenol
Übersicht
Beschreibung
Indophenol is an organic compound with the formula OC6H4NC6H4OH . It is a deep blue dye that is the product of the Berthelot’s reaction, a common test for ammonia . The indophenol group, with various substituents in place of OH and various ring substitutions, is found in many dyes used in hair coloring and textiles .
Synthesis Analysis
Indophenol and related dyes have roots stretching back to the mid-nineteenth-century period during which synthetic dyes were successfully commercialized for the first time . Two of their most important applications involve the synthesis of the dyes as part of the coloration process: the development of images from photographic film and the dyeing of hair .
Molecular Structure Analysis
Indophenol has a molecular formula of C12H9NO2 and a molar mass of 199.209 g·mol−1 . Its IUPAC name is 4-(4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one . The structure contains a total of 25 bonds, including 16 non-H bonds, 10 multiple bonds, 1 rotatable bond, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ketone (aliphatic), 1 imine (aliphatic), and 1 aromatic hydroxyl .
Chemical Reactions Analysis
Indophenol is the product of the Berthelot’s reaction, a common test for ammonia . In the Berthelot test, a sample suspected of containing ammonia is treated with sodium hypochlorite and phenol . The formation of indophenol is used to determine ammonia and paracetamol by spectrophotometry .
Physical And Chemical Properties Analysis
Indophenol appears as a reddish-blue powder . It has a melting point above 300 °C .
Wissenschaftliche Forschungsanwendungen
Optoelectronic Applications
Indophenol derivatives, particularly indophenine-based functional materials, have shown significant promise in optoelectronics. They are used in the design and synthesis of materials for organic electronic devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic thermoelectric generators (TEs). The relationship between their structural properties and energy levels is crucial for performance optimization in these applications .
Photographic Film Development
Indophenol dyes play a pivotal role in the development of images from photographic film. They are involved in the synthesis of dyes as part of the coloration process, which is essential for producing clear and stable images in both analog and digital photography .
Hair Dyeing
The cosmetic industry utilizes indophenol dyes for hair coloring. These dyes are part of oxidative hair dye formulations that provide long-lasting color. The chemistry of indophenol allows for a wide range of shades and is known for its durability on hair fibers .
Bioelectrocatalysis
In bioelectrocatalysis, indophenol compounds such as 2,6-dichlorophenol indophenol (DCIP) are used. They are coadsorbed on porous materials like carbon felt to enhance bioelectrocatalytic activity, particularly for the reduction of hydrogen peroxide (H2O2), which has implications in environmental monitoring and biotechnological applications .
Printing and Imaging Systems
Indophenol dyes are integral to the chemistry and technology of printing and imaging systems. They are used in dye diffusion thermal transfer printing (D2T2) and other printing technologies that require stable, high-quality colorants .
Organic Semiconductors
The indophenol family of molecules is being explored for use in organic semiconductors (OSCs). These materials are promising for their tunable optoelectronic properties and potential to achieve high charge carrier mobility, which is beneficial for various electronic applications .
Infrared Absorbing Dyes
Indophenol derivatives are synthesized for use as infrared absorbing dyes. These dyes have applications in security printing, optical filters, and sensors that operate in the infrared spectrum .
Environmental Sensing
Indophenol compounds are also used in environmental sensing technologies. They can act as indicators or reagents in assays that detect the presence of specific chemicals or biological substances in the environment, contributing to pollution control and ecological studies .
Safety And Hazards
Indophenol can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
Zukünftige Richtungen
While specific future directions for Indophenol are not detailed in the search results, it is known that Indophenol is used in a variety of applications, including hair dyes, lubricants, redox materials, liquid crystal displays, fuel cells, and chemical-mechanical polishing . This suggests that future research and development may continue to explore and expand these applications.
Relevant Papers
Eigenschaften
IUPAC Name |
4-(4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-11-5-1-9(2-6-11)13-10-3-7-12(15)8-4-10/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAZYXZUJROYKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=CC1=NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075425 | |
| Record name | 2,5-Cyclohexadien-1-one, 4-[(4-hydroxyphenyl)imino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indophenol | |
CAS RN |
500-85-6 | |
| Record name | Phenolindophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Cyclohexadien-1-one, 4-[(4-hydroxyphenyl)imino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-hydroxyphenyl)-p-benzoquinone monoimine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Indophenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW444H326B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113354.png)
![(3aR,4S,9bS)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113355.png)
![(3aR,4S,9bS)-6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113356.png)
![(3aR,4S,9bS)-6-methyl-7-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113357.png)
![(3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113359.png)
